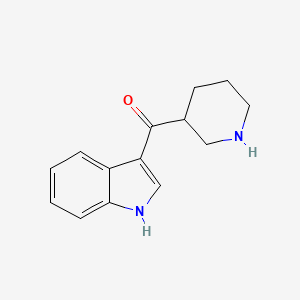

3-(piperidine-3-carbonyl)-1H-indole

Description

Significance of the Indole (B1671886) and Piperidine (B6355638) Moieties in Chemical Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold. mdpi.comijptjournal.com Its structural versatility and ability to mimic the structure of various proteins make it a frequent component in a multitude of biologically active compounds. nih.govsci-hub.se Indole derivatives are integral to numerous natural products, alkaloids, and pharmaceuticals, demonstrating a wide array of therapeutic applications. nih.govmdpi.comnih.govresearchgate.net These include roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. mdpi.comsci-hub.senih.govrsc.org The significance of the indole nucleus is further highlighted by its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin, which are crucial for regulating mood, sleep, and appetite. mdpi.com

The combination of these two powerful pharmacophores in a single molecule, as seen in the indole-piperidine scaffold, offers a compelling strategy for the development of novel therapeutic agents, leveraging the distinct biological activities of each component. sci-hub.seontosight.ai

Overview of the Indole-3-carboxamide Class in Academic Investigation

The indole-3-carboxamide structure consists of an indole ring with a carboxamide group attached at the C3 position. This particular class of compounds has garnered significant attention in academic research due to its diverse biological activities and potential as enzyme inhibitors. nih.gov The carboxamide moiety at the 3-position is crucial as it can form hydrogen bonds with various enzymes and proteins, often leading to the inhibition of their activity. nih.gov

Research has demonstrated that indole-3-carboxamide derivatives possess a broad spectrum of pharmacological properties. Studies have highlighted their potential as:

Antimicrobial Agents: Certain indole-3-carboxamide-polyamine conjugates have shown the ability to disrupt bacterial membranes and potentiate the effects of conventional antibiotics against drug-resistant bacteria like Pseudomonas aeruginosa. mdpi.com

Antioxidants: Novel N-substituted indole-3-carboxamides have been synthesized and evaluated for their antioxidant effects, with some derivatives showing significant inhibition of superoxide (B77818) anion formation and lipid peroxidation. tandfonline.comtandfonline.com

Enzyme Inhibitors: This class has been investigated for its ability to inhibit various enzymes, including human liver glycogen (B147801) phosphorylase (HLGP) and HIV-1 integrase, making them promising for metabolic and antiviral research. nih.gov

Cannabinoids: Synthetic indole-3-carboxamide derivatives have been identified as a class of new synthetic cannabinoids, with compounds like APICA (N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide) being studied for their cannabimimetic effects. researchgate.net

The synthesis of these compounds typically involves the coupling of an indole-3-carboxylic acid with a desired amine. mdpi.comarkat-usa.org The wide availability of substituted indole-3-carboxylic acids and various amines allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies. arkat-usa.org These studies are critical for identifying the structural features responsible for the observed biological activities. nih.gov

| Derivative Type | Reported Activity | Key Research Finding | Reference |

|---|---|---|---|

| Indole-3-carboxamide-polyamine conjugates | Antimicrobial, Antibiotic Potentiator | Disrupts bacterial membranes; enhances doxycycline (B596269) activity against P. aeruginosa. | mdpi.com |

| N-substituted indole-3-carboxamides | Antioxidant | Halogenated derivatives showed potent inhibition of superoxide anion formation. | tandfonline.com |

| Various indole-3-carboxamides | Enzyme Inhibition | Carboxamide moiety is essential for inhibitory activity against enzymes like HLGP. | nih.gov |

| Synthetic indole-3-carboxamides (e.g., APICA) | Cannabinoid Receptor Activity | Identified as a class of synthetic cannabinoids. | researchgate.net |

| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones | Antimicrobial, Antioxidant | Some derivatives showed good radical scavenging ability and antibacterial activity. | researchgate.net |

Conceptual Framework for Investigating the 3-(piperidine-3-carbonyl)-1H-indole Scaffold

The investigation of the specific chemical scaffold, 3-(piperidine-3-carbonyl)-1H-indole, is conceptually rooted in the principle of molecular hybridization. This approach involves combining two or more pharmacophores—in this case, the indole ring and the piperidine ring linked by a carboxamide bridge—to create a new molecule with potentially novel or enhanced biological activities. sci-hub.se

The rationale for studying this hybrid scaffold is built on several key points:

Synergistic or Additive Effects: Both indole and piperidine moieties are independently associated with a wide range of pharmacological effects. mdpi.comencyclopedia.pub Combining them provides an opportunity to explore potential synergistic interactions that could lead to improved potency or a unique activity profile not seen with either fragment alone.

Proven Precedent of Hybrid Scaffolds: Research into related hybrid structures has yielded promising results. For instance, the investigation of 3-piperidin-4-yl-1H-indoles identified a lead compound with antimalarial activity against drug-resistant strains of Plasmodium falciparum. nih.gov This demonstrates that the indole-piperidine framework is a viable starting point for discovering new therapeutic agents.

Structure-Activity Relationship (SAR) Exploration: The 3-(piperidine-3-carbonyl)-1H-indole scaffold offers multiple points for chemical modification. A systematic investigation would involve synthesizing analogues with various substituents on both the indole and piperidine rings. This allows for a thorough exploration of the SAR, helping to identify which structural features are critical for a desired biological effect. nih.govnih.gov For example, modifications could include:

Substitution at different positions (e.g., C5) of the indole ring, which is known to influence activity in other indole carboxamides. nih.gov

Alteration of the substitution on the piperidine nitrogen. nih.gov

Introduction of stereochemistry at the C3 position of the piperidine ring.

A conceptual framework for investigating this scaffold would therefore involve a multi-step process: synthesis of a library of diverse analogues, screening for a range of biological activities (e.g., antimicrobial, anticancer, CNS-related), and detailed SAR analysis to optimize lead compounds. nih.gov This structured approach allows for a comprehensive evaluation of the therapeutic potential held within the 3-(piperidine-3-carbonyl)-1H-indole chemical space.

| Research Step | Objective | Rationale/Approach | Reference Example |

|---|---|---|---|

| Chemical Synthesis | Create a library of diverse analogues. | Utilize amide coupling reactions between indole-3-carboxylic acids and piperidine derivatives. Introduce substituents on both rings. | mdpi.comarkat-usa.org |

| Biological Screening | Identify potential therapeutic activities. | Screen against a panel of targets, such as cancer cell lines, microbial strains, or specific enzymes and receptors based on the known activities of the parent moieties. | researchgate.netnih.gov |

| Structure-Activity Relationship (SAR) Analysis | Optimize lead compounds. | Correlate structural modifications (e.g., position and nature of substituents) with changes in biological activity to guide the design of more potent and selective compounds. | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl(piperidin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-2,5-6,9-10,15-16H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHIODTZARGTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Piperidine 3 Carbonyl 1h Indole and Its Derivatives

Established Synthetic Routes to the Indole-3-carboxamide Corersc.org

The indole-3-carboxamide core is a prevalent structural motif in numerous biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of several reliable methods.

Palladium-Catalyzed Carbonylative Cyclization Approachesresearchgate.net

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis. A notable application is the carbonylative cyclization of 2-ethynylanilines with nitroarenes to construct the indole-3-carboxamide skeleton. researchgate.netrsc.org This method utilizes nitroarenes as a nitrogen source and molybdenum hexacarbonyl (Mo(CO)6) as a carbon monoxide surrogate, proceeding smoothly to yield a variety of indole-3-carboxamide derivatives in moderate to high yields. rsc.org This approach offers a rapid and efficient route to the desired core structure. researchgate.netrsc.org

Key features of this methodology include the use of a palladium catalyst, which facilitates the key bond-forming steps. The reaction proceeds through a cascade of events involving cyclization and carbonylation, directly leading to the indole-3-carboxamide. rsc.org

| Catalyst | Reactants | CO Source | Key Features |

| Palladium | 2-Ethynylanilines, Nitroarenes | Mo(CO)6 | Rapid synthesis, moderate to high yields |

One-Pot Multicomponent Synthetic Protocolsnih.govacs.orgsnnu.edu.cnorganic-chemistry.org

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. Several MCRs have been developed for the synthesis of substituted indole (B1671886) derivatives. medjchem.comdergipark.org.trresearchgate.nettandfonline.com For instance, a straightforward and highly effective protocol involves the reaction of indole, acetylacetone, and active aldehyde derivatives in ethanol, followed by the use of acetonitrile (B52724) as a base. medjchem.com

Another efficient one-pot, two-step method for synthesizing 2-amino-indole-3-carboxamides starts from 2-halonitrobenzenes and cyanoacetamides. nih.gov The initial step involves a base-mediated S_NAr reaction to form a 2-cyano-2-(2-nitrophenyl)-acetamide intermediate. Subsequent treatment with hydrochloric acid, ferric chloride, and zinc powder leads to a reduction/cyclization process, affording the desired indole derivative. nih.gov These MCRs provide access to a diverse range of substituted indoles, which can be further functionalized to obtain the target compound. medjchem.comdergipark.org.trresearchgate.nettandfonline.com

| Reaction Type | Starting Materials | Key Steps | Advantages |

| Multicomponent Reaction | Indole, Acetylacetone, Aldehyde | Condensation, Cyclization | High efficiency, environmentally friendly |

| One-pot, Two-step | 2-Halonitrobenzene, Cyanoacetamide | S_NAr, Reduction/Cyclization | Access to diverse 2-amino-indole-3-carboxamides |

Amidation and Coupling Reactions for Carboxamide Formationmedjchem.comresearchgate.netmolport.com

The final step in constructing the 3-(piperidine-3-carbonyl)-1H-indole scaffold often involves the formation of the amide bond between the indole-3-carboxylic acid and a piperidine (B6355638) derivative. Standard amide coupling reagents such as EDC·HCl and HOBt can be employed for this transformation. thieme-connect.com Ultrasound irradiation has been shown to accelerate these coupling reactions, leading to excellent yields in significantly reduced reaction times. thieme-connect.com

Alternatively, the direct C-H amidation of indoles at the C3 position represents a more atom-economical approach. nih.gov This can be achieved using electrophilic N-benzenesulfonyloxyamides in the presence of zinc chloride (ZnCl2). nih.gov This method avoids the pre-functionalization of the indole ring and provides a direct route to 3-amidoindoles. nih.gov Another approach involves the Curtius rearrangement of indole-3-carboxazides, which can be prepared from the corresponding carboxylic acids. rsc.orgrsc.org This rearrangement, when performed in the presence of a carboxylic acid, yields the desired N-(indol-3-yl)amide. rsc.orgrsc.org

| Method | Reagents | Key Features |

| Amide Coupling | Indole-3-carboxylic acid, Piperidine derivative, EDC·HCl, HOBt | Standard and reliable, can be accelerated by ultrasound |

| Direct C-H Amidation | Indole, N-Benzenesulfonyloxyamide, ZnCl2 | Atom-economical, avoids pre-functionalization |

| Curtius Rearrangement | Indole-3-carboxazide, Carboxylic acid | Access to N-(indol-3-yl)amides from carboxylic acids |

Construction of the Piperidine Moiety within the Scaffoldnih.govnih.govnih.gov

Intramolecular Cyclization Pathways for Piperidine Ring Formationnih.gov

Intramolecular cyclization reactions are a powerful strategy for constructing cyclic systems like piperidine. mdpi.com Various methods, including metal-catalyzed cyclizations and electrophilic cyclizations, have been developed. mdpi.com For instance, the synthesis of indole alkaloids often involves intramolecular cyclization to form the piperidine ring. nih.govnih.govchimia.ch These reactions can be triggered by various reagents and conditions, leading to the desired heterocyclic core. The choice of substrate and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cyclization.

A notable example is the synthesis of (+)-scholarisine A, where a key step involves an intramolecular cyclization to form the indolenine ring system. nih.gov Another approach involves the cyclization of aminocyclopropanes, which can lead to the formation of the polycyclic scaffolds of various indole alkaloids containing a piperidine moiety. chimia.ch

Catalytic Approaches for Piperidine Synthesis and Functionalizationnih.govnih.gov

Catalytic methods offer efficient and selective routes to piperidine derivatives. organic-chemistry.orgresearchgate.net A three-step process involving the partial reduction of pyridine (B92270), followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step can provide a wide variety of enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cn This method is notable for its broad functional group tolerance and high enantioselectivity. acs.orgsnnu.edu.cn

Another catalytic approach involves the piperidine-catalyzed synthesis of 3-substituted indoles, where piperidine itself acts as a catalyst. researchgate.net Furthermore, palladium-catalyzed reactions can be employed for the synthesis of six-membered nitrogen heterocycles, including piperidines, through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org These catalytic strategies provide versatile tools for the construction and functionalization of the piperidine ring within the target molecule.

Chelation-Controlled Cycloisomerization for Spiro[indole-3,4'-piperidine] (B97032) Scaffolds

A significant advancement in the synthesis of the spiro[indole-3,4'-piperidine] scaffold, a key structural motif found in alkaloids like communesin, involves a chelation-controlled cycloisomerization reaction. chemrxiv.org This method utilizes a silver(I)/triphenylphosphine (Ag(I)/PPh₃) catalytic system to facilitate the cyclization of tryptamine-ynamides. chemrxiv.orgrsc.org

The reaction proceeds efficiently to construct the spirocyclic quaternary carbon center, a challenging synthetic task. The combination of a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), with PPh₃ as a ligand has proven to be optimal for catalyzing the cycloisomerization. This strategy has been successfully applied to generate the spiro[indole-3,4'-piperidine] scaffold in both a racemic and a diastereoselective manner. rsc.orgresearchgate.net The diastereoselective synthesis is often achieved using a chiral pool approach, starting from enantiomerically pure materials. chemrxiv.org Furthermore, the methodology is robust enough to be performed on a gram scale, yielding the desired product in high yield without altering reaction conditions. researchgate.net The resulting spirocyclic imine can be further functionalized; for instance, it can be reduced to the corresponding amine using sodium borohydride (B1222165) (NaBH₄) or rearranged into an azepino[4,5-b]indole derivative via a Wagner-Meerwein rearrangement catalyzed by L-camphorsulfonic acid (L-CSA).

| Entry | Silver Salt (20 mol%) | Ligand (20 mol%) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | AgOTf | PPh₃ | Toluene | Room Temp | 8 | 92 |

| 2 | AgBF₄ | PPh₃ | Toluene | Room Temp | 8 | 75 |

| 3 | AgSbF₆ | PPh₃ | Toluene | Room Temp | 8 | 81 |

| 4 | AgOAc | PPh₃ | Toluene | Room Temp | 8 | <5 |

Stereoselective and Enantiospecific Synthesis of Analogues

Achieving stereochemical control is paramount in the synthesis of biologically active piperidine derivatives. Various methods have been developed for the stereoselective and enantiospecific synthesis of analogues related to 3-(piperidine-3-carbonyl)-1H-indole.

A direct approach to obtaining enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives involves the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral reagent. mdpi.com For example, diastereomers can be synthesized by reacting the racemic indole derivative with reagents like (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester or (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. mdpi.com These diastereomers can then be separated and the chiral auxiliary removed to yield the desired enantiopure products. mdpi.com

Broader strategies for accessing enantioenriched 3-substituted piperidines include a three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric reductive Heck reaction, and a final reduction. acs.org This cross-coupling approach uses aryl or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate, providing 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.org

Furthermore, carbonyl ene and Prins cyclizations offer a pathway to cis- and trans-3,4-disubstituted piperidines. nih.gov The stereochemical outcome of these reactions can be controlled by the choice of catalyst and reaction conditions. For instance, Lewis acids like methylaluminum dichloride (MeAlCl₂) tend to favor the thermodynamically more stable trans-piperidines under reflux conditions. nih.gov In contrast, Brønsted acids such as hydrochloric acid at low temperatures can kinetically favor the formation of cis-piperidines. nih.gov

| Method | Key Reagents/Catalyst | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Diastereomeric Resolution | Chiral (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles | Separation of diastereomers to yield (R) and (S) enantiomers | mdpi.com |

| Asymmetric Reductive Heck | [Rh(cod)(OH)]₂ / Chiral Ligand, Arylboronic Acid | Asymmetric carbometalation of a dihydropyridine (B1217469) | High enantioselectivity for 3-substituted piperidines | acs.org |

| Prins Cyclization | Concentrated HCl | Cyclization of N-alkenyl-α-amino aldehydes | Kinetic control, favors cis-3,4-disubstituted piperidines | nih.gov |

| Carbonyl Ene Cyclization | MeAlCl₂ | Cyclization of N-alkenyl-α-amino aldehydes | Thermodynamic control, favors trans-3,4-disubstituted piperidines | nih.gov |

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of these complex reactions is crucial for their optimization and broader application. Computational and experimental studies have provided significant insights into the key synthetic transformations.

For the Ag(I)/PPh₃-catalyzed cycloisomerization to form spiro[indole-3,4'-piperidine] scaffolds, Density Functional Theory (DFT) calculations have been instrumental. chemrxiv.orgrsc.orgresearchgate.net The proposed mechanism begins with the coordination of the Ag(I)/PPh₃ complex to the ynamide substrate, which activates the triple bond for nucleophilic attack by the indole nitrogen. This leads to a 6-endo-dig cyclization, forming a spiroindoleninium intermediate. rsc.org DFT calculations indicate that strong, non-covalent cation-π-π interactions between the silver-bound spiroindoleninium cation and the aromatic system of the substrate play a critical role. chemrxiv.orgresearchgate.net These interactions stabilize the intermediate, facilitating the smooth generation of the final spirocyclic product and regeneration of the catalyst.

In the rhodium-catalyzed asymmetric synthesis of 3-piperidines, the proposed mechanism involves the coordination of a chiral ligand to the rhodium precursor, followed by transmetalation with an arylboronic acid. acs.org This is followed by the key carbometalation of the dihydropyridine substrate. The final step is a regioselective protodemetalation that yields the 3-substituted tetrahydropyridine (B1245486) product and regenerates the active rhodium complex. acs.org

Mechanistic studies of the carbonyl ene and Prins cyclizations for synthesizing 3,4-disubstituted piperidines have also been supported by DFT calculations (B3LYP/6-31G(d)). nih.gov These studies suggest that the reactions proceed through a mechanism with significant carbocationic character. The calculations show that the transition state leading to the cis-piperidine is lower in energy, explaining its formation as the kinetic product. The trans-piperidine is the thermodynamically more stable isomer, and isomerization from the cis product can occur under appropriate conditions, such as elevated temperatures with a Lewis acid catalyst. nih.gov

Structural Diversity and Chemical Derivatization of the 3 Piperidine 3 Carbonyl 1h Indole Scaffold

Modifications on the Indole (B1671886) Nucleus

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, offers multiple sites for substitution, profoundly influencing the molecule's interaction with biological targets. researchgate.netacs.org

The nitrogen atom of the indole ring (N-1 position) is a common site for derivatization. Alkylation, arylation, and sulfonylation at this position can significantly alter the compound's properties. For instance, the introduction of a methyl group at the N-1 position is a frequently employed modification. Another significant modification is the introduction of a phenylsulfonyl group, which can impact the orientation and binding affinity of the molecule. nih.gov The delocalization of the nitrogen's lone pair of electrons into the aromatic system makes the indole ring weakly basic, with electrophilic substitution typically occurring at the C-3 position. acs.org

Table 1: Examples of N-Substitutions on the Indole Ring This table is interactive. Click on the headers to sort.

| Substituent | Type | Potential Impact | Reference Compound Example |

|---|---|---|---|

| -CH₃ | Alkyl | Increases lipophilicity, can alter metabolic stability. | 1-methyl-3-(piperidine-3-carbonyl)-1H-indole |

| -SO₂Ph | Sulfonyl | Introduces a bulky, electron-withdrawing group, can form specific hydrogen bonds. | 1-(Phenylsulfonyl)-3-(piperidine-3-carbonyl)-1H-indole |

Introducing substituents onto the benzene portion of the indole nucleus is a key strategy for modulating biological activity. The nature and position of these substituents can have significant effects. For example, the introduction of a fluorine atom at the 5-position or a methoxy (B1213986) group at the 5- or 6-position has been explored in related scaffolds. nih.govnih.gov These substitutions can alter the electron density of the aromatic system, influence metabolic stability, and provide new points of interaction with target proteins. A bromo-substituent, for instance at the 6-position, can also be introduced, which can serve as a handle for further chemical modifications through cross-coupling reactions. nih.gov

Research on related tetrahydro-γ-carbolines, which share the indole core, has shown that substituting the indole's phenyl ring with one or two fluorine atoms or a methyl group can significantly influence activity. researchgate.net Specifically, a methyl group at the 9-position (equivalent to the 7-position of indole) was found to boost potency in some cases. researchgate.net

Table 2: Substituent Effects on the Indole Aromatic System This table is interactive. Click on the headers to sort.

| Position | Substituent | Electronic Effect | Potential Influence |

|---|---|---|---|

| 5 | -F | Electron-withdrawing, Halogen bond donor | Can enhance binding affinity and alter metabolic pathways. nih.gov |

| 5 | -OCH₃ | Electron-donating | May improve solubility and introduce hydrogen bond accepting capabilities. nih.gov |

| 6 | -Br | Electron-withdrawing, Halogen bond donor | Provides a site for further synthetic elaboration. nih.gov |

Derivatization of the Piperidine (B6355638) Ring

The piperidine ring provides a three-dimensional element to the scaffold, and its modifications are crucial for defining the spatial arrangement of functional groups.

The nitrogen atom of the piperidine ring is readily functionalized, and a wide range of substituents are generally well-tolerated. N-alkylation is a common modification, with studies showing the synthesis of derivatives bearing N-phenylacetyl groups. nih.gov The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is also a standard strategy in the synthesis of these compounds, allowing for selective reactions at other positions before its removal. blumberginstitute.org

Furthermore, more complex heterocyclic systems can be attached to the piperidine nitrogen. For example, piperazine (B1678402) or substituted piperazine rings can be introduced, expanding the structural diversity and potential for multiple interactions with biological targets. nih.gov

The piperidine ring contains chiral centers, and the stereochemistry of substituents can be critical for biological activity. The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives highlights the importance of controlling the stereochemistry at the 3-position of the piperidine ring. nih.gov The introduction of substituents can be achieved with a high degree of stereocontrol. frontiersin.org

For example, in the related tetrahydro-γ-carboline series, the introduction of a methyl group at positions analogous to the piperidine ring of the 3-(piperidine-3-carbonyl)-1H-indole scaffold resulted in a significant increase in biological activity, underscoring the sensitivity of the target binding site to the stereochemical presentation of the molecule. researchgate.net Phenylglycinol-derived oxazolopiperidone lactams have been used as versatile scaffolds to introduce substituents at various positions of the piperidine ring in a regio- and stereocontrolled manner. ekb.eg

Variations at the Carbonyl Linkage

The carbonyl group serves as a key linker between the indole and piperidine moieties. It acts as a hydrogen bond acceptor and maintains a specific, relatively rigid orientation between the two ring systems. Modifying this linker is a powerful strategy to alter the compound's properties.

One common modification is the reduction of the carbonyl group to a methylene (B1212753) bridge (-CH₂-). This removes the hydrogen bond accepting capability and introduces greater conformational flexibility. Standard chemical methods such as the Wolff-Kishner or Clemmensen reductions can achieve this transformation, yielding 3-(piperidin-3-ylmethyl)-1H-indole derivatives. libretexts.orgmasterorganicchemistry.com

Another important bioisosteric replacement for the carbonyl group is a thiocarbonyl group, converting the amide to a thioamide. Thioamides are structurally similar to amides but have different electronic properties and are often more polar. researchgate.net This conversion can be achieved using various thiating reagents, such as Lawesson's reagent or phosphorus pentasulfide. researchgate.netmdpi.com The conversion of amides to tetrazoles is another possible bioisosteric modification. acs.org These variations allow for a systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-methyl-3-(piperidine-3-carbonyl)-1H-indole |

| 1-(Phenylsulfonyl)-3-(piperidine-3-carbonyl)-1H-indole |

| 3-(piperidin-3-carbonyl)-1H-indole |

| 5-Fluoro-3-(piperidine-3-carbonyl)-1H-indole |

| 5-Methoxy-3-(piperidine-3-carbonyl)-1H-indole |

| 6-Bromo-3-(piperidine-3-carbonyl)-1H-indole |

| 7-Methyl-3-(piperidine-3-carbonyl)-1H-indole |

| (R)-3-(piperidin-3-yl)-1H-indole |

| (S)-3-(piperidin-3-yl)-1H-indole |

| 3-(Piperidin-3-ylmethyl)-1H-indole |

| 3-(Piperidine-3-carbothioyl)-1H-indole |

| N-tert-butoxycarbonyl-3-(piperidine-3-carbonyl)-1H-indole |

| N-phenylacetyl-3-(piperidine-3-carbonyl)-1H-indole |

| Tetrahydro-γ-carboline |

| Phenylglycinol |

| Oxazolopiperidone lactam |

Hybrid Scaffold Design and Integration with Other Heterocyclic Systems

The strategy of creating hybrid molecules, which involves combining two or more pharmacophoric units into a single chemical entity, is a powerful approach in medicinal chemistry. This method aims to develop novel compounds with potentially enhanced affinity, improved activity, or a modified biological profile compared to the parent molecules. The 3-(piperidine-3-carbonyl)-1H-indole scaffold serves as a versatile foundation for such molecular hybridization, allowing for its integration with a wide array of other heterocyclic systems. researchgate.net This integration can be achieved through the formation of spirocyclic systems, fused rings, or linked molecular hybrids, leading to structurally complex and diverse molecules with significant biological potential. researchgate.netresearchgate.net

One notable approach to creating complex hybrid systems is through the synthesis of spiro-heterocycles, where one central atom is common to two rings. Research has demonstrated the synthesis of highly functionalized dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione derivatives. researchgate.net These complex molecules were synthesized via a one-pot, three-component 1,3-dipolar cycloaddition reaction involving substituted isatins (an indole-2,3-dione), sarcosine, and a piperidine-based component, specifically 1-methyl-3,5-bis[(E)-arylidene]piperidin-4-one. researchgate.net This reaction proceeds with high chemo-, regio-, and stereoselectivity. The resulting structures feature a pyrrolidine (B122466) ring spiro-fused to both an oxindole (B195798) (derived from isatin) and a piperidine ring, creating a unique and rigid three-dimensional architecture. researchgate.net All synthesized compounds from this study were evaluated for in vitro antimicrobial activity against various bacteria and fungi, as well as for antitubercular activity against Mycobacterium tuberculosis. researchgate.net

Another effective strategy for hybridization is the fusion or linkage of the indole nucleus with other biologically important heterocycles like coumarins and isoxazoles. researchgate.netnih.gov For instance, indole-coumarin hybrids have been synthesized through the reaction of 3-cyanoacetyl indole with various salicylaldehyde (B1680747) derivatives. researchgate.net This one-pot synthesis, catalyzed by sodium carbonate in an aqueous methanol (B129727) medium, provides a simple and efficient method for producing 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivatives. researchgate.net These hybrid compounds were subsequently studied for their antioxidant and antimicrobial properties. researchgate.net

Similarly, the indole scaffold has been integrated with the isoxazole (B147169) ring system. nih.gov A series of 3-(1H-indol-3-yl)-N-aryl-isoxazole-5-carboxamides were synthesized and evaluated for their cytotoxic activities against hepatocellular carcinoma cell lines. nih.gov The synthesis involved multiple steps, culminating in the coupling of 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid with various substituted anilines. Several of the resulting hybrid compounds, notably those with specific substitutions on the N-phenyl ring, demonstrated potent antiproliferative activity. nih.gov

The combination of the indole core with pyridine (B92270), another key heterocycle in medicinal chemistry, has also been explored. researchgate.net The broad biological significance of both indole and pyridine derivatives has driven interest in synthesizing hybrids that incorporate both moieties. These efforts have led to the development of compounds with potent anti-inflammatory and analgesic effects. researchgate.net

The following table summarizes the research findings for various hybrid scaffolds based on the indole nucleus integrated with other heterocyclic systems.

Table 1: Hybrid Scaffolds Based on the Indole Nucleus and Their Research Findings

| Hybrid System | Integrated Heterocycle | Synthetic Method | Detailed Research Findings |

| Dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidine]-2(1H),4′′-dione Derivatives | Pyrrolidine, Piperidine | One-pot three-component 1,3-dipolar cycloaddition of isatin, sarcosine, and a piperidin-4-one derivative. researchgate.net | Synthesized compounds were evaluated for in vitro antimicrobial activity against various bacteria and fungi and for antitubercular activity against Mycobacterium tuberculosis H37Rv. Some compounds showed notable antimicrobial and moderate antitubercular activities. researchgate.net |

| 3-(1H-indole-3-carbonyl)-2H-chromen-2-one Derivatives | Coumarin (2H-chromen-2-one) | One-pot reaction of 3-cyanoacetyl indole and salicylaldehyde derivatives in the presence of a catalyst like sodium carbonate or ammonium (B1175870) acetate. researchgate.net | The resulting indole-coumarin hybrids were assessed for their in vitro antioxidant and antimicrobial activities. Certain derivatives exhibited good radical scavenging ability and antimicrobial effects against tested strains. researchgate.net |

| 3-(1H-indol-3-yl)-isoxazole-5-carboxamide Derivatives | Isoxazole | Multi-step synthesis followed by coupling of 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid with various anilines. nih.gov | Compounds were evaluated for cytotoxic activity against hepatocellular carcinoma cell lines (Huh7, HepG2, Mahlavu, and SNU475). Selected hybrids showed potent antiproliferative activity, with IC₅₀ values in the low micromolar range. nih.gov |

| Indole-Pyridine Hybrids | Pyridine | Various synthetic methods are employed to link the indole and pyridine scaffolds. researchgate.net | A series of these hybrid molecules demonstrated significant anti-inflammatory and analgesic properties in evaluations. researchgate.net |

Structure Activity Relationship Sar Investigations of 3 Piperidine 3 Carbonyl 1h Indole Analogues

General Principles of SAR Applied to Indole-Piperidine Compounds

The SAR for indole-piperidine compounds is guided by several key principles that dictate their interaction with biological targets. nih.govnih.govnih.gov The indole (B1671886) nucleus, a recognized pharmacophore, often serves as a crucial anchor for receptor binding. sci-hub.sersc.org Modifications to the indole ring, such as the introduction of substituents, can significantly impact activity. For instance, the position and nature of substituents on the indole ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity. nih.govsci-hub.se

Conformational restriction is a powerful strategy employed in SAR studies to enhance potency and selectivity. nih.gov By introducing rigid elements or bridging non-adjacent atoms, the number of accessible conformations is reduced, which can lock the molecule into a bioactive conformation. nih.gov This approach has been successfully applied to indole-piperidine derivatives to develop compounds with improved pharmacological profiles. nih.gov

Impact of Structural Modifications on In Vitro Biological Target Engagement

The biological activity of 3-(piperidine-3-carbonyl)-1H-indole analogues is highly sensitive to structural modifications. nih.govnih.govbohrium.com Even minor changes to the molecular framework can lead to significant alterations in target engagement. acs.org

Systematic modifications of different parts of the molecule, including the indole ring, the piperidine (B6355638) ring, and the linker, have provided valuable insights into the SAR of this class of compounds. nih.govnih.govnih.gov For example, studies on related indole-2-carboxamides have shown that substitutions on the indole ring, particularly at the C3 and C5 positions, have a profound effect on potency. nih.gov Specifically, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position were found to enhance inhibitory activity at the CB1 receptor. nih.gov

Furthermore, modifications to the piperidine ring and its substituents are crucial for optimizing biological activity. nih.govmdpi.com In a series of renin inhibitors, optimization of the C5-amide moiety on the piperidine ring led to compounds with significantly improved plasma renin potency. nih.gov The introduction of hydrogen bond donors or acceptors was a key strategy in this optimization process. nih.gov

The following table summarizes the effects of specific structural modifications on the in vitro activity of indole-piperidine analogues from various studies.

| Compound/Analog Series | Modification | Biological Target | Effect on Activity | Reference |

| Indole-2-carboxamides | Diethylamino group at 4-position of phenyl ring B | CB1 Receptor | Increased potency compared to piperidinyl analogs. | nih.gov |

| Indole-2-carboxamides | Chloro or fluoro at C5, short alkyl at C3 of indole | CB1 Receptor | Enhanced inhibitory potency. | nih.gov |

| Renin Inhibitors | Incorporation of H-bond donor/acceptor in prime-site amide | Renin | Increased plasma renin potency. | nih.gov |

| γ-Tetrahydro-carbolines | Fluorine at position 6 of the phenyl ring | CFTR | Most potent analogue in the series. | acs.org |

| γ-Tetrahydro-carbolines | Methyl group at position 1 or 3 of tetrahydropyridine (B1245486) ring | CFTR | Considerable boost in activity. | acs.org |

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying and optimizing lead compounds. chemrxiv.orgacs.org This strategy begins with the identification of small, low-molecular-weight fragments that bind weakly to the target protein. acs.orgcsmres.co.uk These fragments are then grown or linked together to produce more potent lead compounds. csmres.co.uk

Ligand efficiency (LE) is a key metric used in FBDD to assess the binding affinity of a fragment relative to its size. csmres.co.uknih.gov It is a measure of the binding energy per non-hydrogen atom and helps in prioritizing fragments for further optimization. acs.orgcsmres.co.uk In the development of YTHDF2 ligands, a fragment-based screening campaign led to the identification of a series of compounds with favorable ligand efficiency (around 0.3–0.4 kcal/mol per non-hydrogen atom). chemrxiv.org

The application of FBDD to indole-containing compounds has proven successful in developing selective inhibitors for various targets. nih.gov For instance, a fragment-based approach was used to design selective Mcl-1 inhibitors based on a known 1H-indole-2-carboxylic acid scaffold. nih.gov By deconstructing the parent molecule and substituting a benzenesulfonyl group at the 1-position, new molecules were created that extended into a specific pocket of the target protein, leading to improved selectivity. nih.gov

Understanding the specific binding pockets and interaction motifs of a target protein is crucial for rational drug design. researchgate.netnih.gov For indole-piperidine compounds, the indole moiety often occupies a hydrophobic pocket, while the piperidine and its substituents can form interactions with other regions of the binding site. nih.gov

X-ray crystallography and molecular modeling studies have been instrumental in elucidating the binding modes of these compounds. For example, the crystal structure of a potent renin inhibitor revealed that the molecule occupies the S1'-S2' pockets of the enzyme. nih.gov Superposition of various inhibitors of the Mycobacterium tuberculosis enoyl reductase (InhA) has shown that they all occupy the lipid-binding pocket of the enzyme. researchgate.net This understanding of the binding site allows for the design of new analogues that can better exploit these interactions. researchgate.net

The concept of a secondary binding pocket (SBP) has also gained attention in the study of G protein-coupled receptors (GPCRs). nih.gov Bitopic ligands, which can occupy both the primary (orthosteric) and secondary binding pockets, can exhibit unique pharmacological profiles. nih.gov The piperidine or a related moiety in some compounds can extend into this secondary pocket, influencing affinity, selectivity, and functional activity. nih.gov

In Vitro Mechanistic Studies and Biological Target Profiling

Receptor Binding Affinity and Functional Modulation Assays

The indole-piperidine motif is a common feature in ligands designed for G-Protein Coupled Receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

G-Protein Coupled Receptor (GPCR) Activation Assays

GPCR activation assays are fundamental in determining whether a compound acts as an agonist, antagonist, or inverse agonist. These assays often measure changes in downstream signaling molecules like cAMP or intracellular calcium.

Derivatives of the indole-piperidine structure have been extensively evaluated for their activity at various GPCRs, including serotonin (B10506) (5-HT), cannabinoid (CB), and histamine (B1213489) H3 receptors. For instance, a series of 3-[3-(piperidin-1-yl)propyl]indoles were synthesized and evaluated as potential agonists for the human 5-HT1D receptor, a target for migraine treatments. This research led to the identification of a high-affinity full agonist with 170-fold selectivity for h5-HT1D over h5-HT1B receptors.

Similarly, in the context of cannabinoid receptors, functional assays based on calcium mobilization are routinely used to characterize compounds. These assays have demonstrated that certain substituted 1H-indole-2-carboxamides act as negative allosteric modulators of the CB1 receptor. Another key signaling pathway for Gαi/o-coupled GPCRs, such as opioid or serotonin receptors, involves the activation of G protein-gated Inward Rectifying Potassium (GIRK) channels. This can be measured using fluorescence-based thallium flux assays, providing a real-time measure of GPCR activation through their native Gβ/γ coupling mechanism.

Bioluminescence Resonance Energy Transfer (BRET) assays are also powerful tools for studying GPCR activity. BRET can monitor protein-protein interactions in live cells, such as the association of the GPCR with β-arrestins or the dissociation of G protein subunits upon receptor activation.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. Several indole-based compounds have been identified as allosteric modulators of GPCRs.

Notably, a class of 1H-indole-2-carboxamides, which are structurally related to 3-(piperidine-3-carbonyl)-1H-indole, have been identified as negative allosteric modulators (NAMs) of the cannabinoid 1 (CB1) receptor. For example, the compound ORG27569 was found to decrease the efficacy of orthosteric agonists in G protein-mediated signaling. Structure-activity relationship studies on this scaffold revealed that potency was sensitive to substituents on both the indole (B1671886) and phenyl rings. The most potent compound in one such study, which featured a diethylamino group and a chloro group on the indole ring, exhibited an IC50 value of 79 nM. These compounds were shown to dose-dependently reduce the maximum effect (Emax) of the CB1 agonist CP55,940.

Investigations into other GPCRs have also revealed allosteric activity from indole-containing molecules. For example, SB269652, an indole-2-carboxamide derivative, was identified as a negative allosteric modulator for dopamine (B1211576) D2 and D3 receptors, demonstrating a complex profile with both orthosteric and allosteric characteristics.

| Compound Class | Receptor | Modulation Type | Key Findings |

| 1H-indole-2-carboxamides | CB1 Receptor | Negative Allosteric Modulator (NAM) | Dose-dependently reduced the Emax of agonist CP55,940. Potency influenced by substitutions on indole and phenyl rings. |

| ORG27569 | CB1 Receptor | Negative Allosteric Modulator (NAM) | Paradoxically increases agonist binding while decreasing G protein signaling efficacy. |

| SB269652 | D2/D3 Dopamine Receptors | Negative Allosteric Modulator (NAM) | Exhibits a dual orthosteric/allosteric nature in binding and functional experiments. |

Enzyme Inhibition Kinetic and Mechanistic Analyses

The indole scaffold is also a key component of many enzyme inhibitors, targeting kinases, histone deacetylases (HDACs), and carboxylesterases, among others.

For example, a series of Contilisant+Tubastatin A hybrids, which are polyfunctionalized indole derivatives, were developed as potent inhibitors of HDAC6. The most potent compounds in this series, featuring a propylhydrazide linker, demonstrated IC50 values of 0.012 µM and 0.035 µM for HDAC6.

In another study, isatins (indole-2,3-diones), which share the core indole structure, were identified as potent and specific inhibitors of carboxylesterases (CE). The inhibitory potency of these compounds was directly related to their hydrophobicity, with more hydrophobic analogs yielding Ki values in the nanomolar range.

Furthermore, indole derivatives have been investigated as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis. One study identified a lead compound that was highly active in a fluorescence polarization (FP) binding assay with an IC50 of 29 nM and showed high specificity for RIPK1.

| Compound Class | Target Enzyme | Potency | Notes |

| Contilisant+Tubastatin A Hybrids | HDAC6 | IC50 = 0.012 µM and 0.035 µM | Polyfunctionalized indole derivatives. |

| Isatins (Indole-2,3-diones) | Carboxylesterases (CE) | nM range Ki values | Inhibitory potency correlated with hydrophobicity. |

| Benzoxazepinone Series | RIPK1 Kinase | IC50 = 1.6 nM (ADP-Glo assay) | Identified through a DNA-encoded library screen. |

| Indole-based EZH2 inhibitors | EZH2 | EC50 = 0.032 µM (Cellular MOA assay for compound 13) | Optimization of an indole scaffold led to a clinical candidate. |

Cellular Assays for Pathway Interrogation

Cellular assays are crucial for confirming that a compound engages its intended target in a physiological context and for understanding its downstream effects on cellular pathways.

Cell-Based Target Engagement Studies

Confirming that a compound binds to its target within a living cell is a critical step in drug discovery. Modern techniques have made this more accessible. For instance, the NanoBRET™ Target Engagement assay is a quantitative method to measure ligand binding in live cells. This assay can be used to determine the intracellular concentration of a compound required to engage its target, as demonstrated in studies of BTK degraders where target engagement IC50 values were calculated.

For enzyme inhibitors, cellular target engagement can be assessed by measuring the modulation of a downstream substrate. For example, potent indole-based inhibitors of EZH2 were evaluated in a cellular mechanism of action (MOA) assay that measures the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This provides direct evidence that the compound is inhibiting the enzyme's activity within the cell.

Modulation of Cellular Processes (e.g., specific biochemical pathways)

The engagement of a biological target by a compound like 3-(piperidine-3-carbonyl)-1H-indole or its analogs can lead to the modulation of various cellular processes.

Indole derivatives have been shown to influence critical pathways such as necroptosis. Inhibitors of RIPK1 and RIPK3, which contain indole-like scaffolds, have been evaluated in cellular necroptosis assays. For example, GSK'963, a RIPK1 inhibitor, was efficacious in murine cells stimulated with TNF and zVAD.fmk, with IC50 values in the low nanomolar range.

Other indole-containing compounds have been shown to induce cellular senescence. Derivatives of 1-(piperidine-3-carbonyl)piperidine-4-carboxamide (B1356832) were identified as potent senescence-inducing agents against human melanoma cells, with an effective concentration (EC50) of 1.24 µM for inducing senescence-like changes.

Furthermore, gut microbiota-derived metabolites containing the indole structure, such as indole-3-acetic acid (IAA), have been found to modulate immune responses. IAA was shown to inhibit the development of colitis by inducing the expression of the anti-inflammatory cytokine IL-35 in immune cells, thereby improving the precancerous inflammatory environment. Another tryptophan metabolite, indole-3-propionic acid, was identified as a modulator of mitochondrial function in cardiomyocytes, demonstrating how these compounds can directly impact cellular energy metabolism and organ function.

Selectivity and Polypharmacology Studies

While comprehensive selectivity and polypharmacology studies specifically on 3-(piperidine-3-carbonyl)-1H-indole are not extensively documented in publicly available literature, an understanding of its potential biological activities can be inferred by examining its constituent chemical structures: the 3-(piperidin-3-yl)-1H-indole scaffold and the indole-3-carbonyl moiety. This approach suggests that the compound is likely to exhibit a complex polypharmacological profile, potentially interacting with multiple target families.

The 3-(piperidin-3-yl)-1H-indole core is a well-known pharmacophore that shows a strong propensity for interacting with serotonergic system proteins, whereas the indole-3-carbonyl motif is associated with a broader range of targets, including enzymes and transcription factors involved in cancer and inflammation. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net

Selectivity Profile of the 3-(Piperidin-3-yl)-1H-indole Scaffold

Research on derivatives of 3-(piperidin-3-yl)-1H-indole reveals a primary association with serotonin (5-HT) receptors and the serotonin transporter (SERT). nih.gov These compounds have been extensively investigated as potential treatments for central nervous system (CNS) disorders, such as depression and cognitive impairment. researchgate.netbohrium.com

The selectivity of these derivatives often depends on the substitutions on both the indole and piperidine (B6355638) rings. For instance, studies on various analogs show high affinity for the 5-HT₆ receptor, making it a key target for this chemical class. mdpi.combohrium.com Many antipsychotics and antidepressants show a high affinity for this receptor. bohrium.com Furthermore, modifications have led to the development of ligands with dual affinity for the 5-HT₁ₐ receptor and SERT, a desirable profile for antidepressant drugs. nih.govresearchgate.net Some compounds also exhibit off-target affinities, occasionally for 5-HT₁B/₁D receptors, but generally, the selectivity for other 5-HT subtypes is considered good. bohrium.com

The following table summarizes the binding affinities of representative 3-(1H-indol-3-yl)piperidine derivatives for key serotonergic targets.

| Compound | Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT₆ | High | bohrium.com |

| Pyrido[1,2-c]pyrimidine derivative (Compound 4c) | 5-HT₁ₐ | 2.3 | researchgate.net |

| Pyrido[1,2-c]pyrimidine derivative (Compound 4l) | 5-HT₁ₐ | 3.2 | researchgate.net |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative | SERT | 705.0 | researchgate.net |

| N-(inden-5-yl)sulfonamide with pyrrolidine (B122466) side chain (Compound 28) | 5-HT₆ | 3 | researchgate.net |

Polypharmacology of the Indole-3-carbonyl Moiety

The indole-3-carbonyl framework is a component of many biologically active compounds and is known for its ability to interact with a diverse set of molecular targets, a classic example of polypharmacology. nih.govresearchgate.netelsevierpure.com Indole-3-carbinol, a related natural product, and its derivatives have been shown to influence numerous signaling pathways that are dysregulated in cancer. nih.govresearchgate.netelsevierpure.comoregonstate.edu

In vitro studies have demonstrated that this moiety can:

Inhibit Protein Kinases : Indole derivatives can target various protein kinases (PKs) which are crucial in cell signaling pathways that govern cell growth and development. mdpi.com Specific examples from studies on Indole-3-carbinol include the downregulation of cyclin-dependent kinases (CDK) such as CDK2, CDK4, and CDK6. nih.govelsevierpure.com

Modulate Transcription Factors : The indole-3-carbonyl structure can inhibit the activation of several key transcription factors, including nuclear factor-kappaB (NF-κB), estrogen receptor (ER), and androgen receptor (AR). nih.govresearchgate.netelsevierpure.com

Regulate Cell Cycle and Apoptosis : It can induce cell cycle arrest by upregulating inhibitors like p21 and p27 and promote apoptosis by modulating the levels of Bcl-2 family proteins and activating caspases. nih.govelsevierpure.com

Inhibit Cyclooxygenase (COX) Enzymes : Certain synthetic indole derivatives featuring a carbonyl group have been designed as selective COX-2 inhibitors, which are targets for anti-inflammatory drugs. japsonline.com

The diverse targets of the indole-3-carbonyl motif are summarized in the table below.

| Target Class | Specific Target Examples | Associated Biological Effect | Reference |

|---|---|---|---|

| Protein Kinases | CDK2, CDK4, CDK6 | Cell Cycle Arrest | nih.govelsevierpure.com |

| Transcription Factors | NF-κB, SP1, Estrogen Receptor, Androgen Receptor | Anti-inflammatory, Hormonal Regulation | nih.govresearchgate.netelsevierpure.com |

| Apoptosis Regulators | Bcl-2, Bax, Caspase-3, Caspase-9 | Induction of Apoptosis | nih.govelsevierpure.com |

| Enzymes | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | japsonline.com |

| Other Cancer-Related Targets | Tubulin, P-Glycoprotein, DNA Topoisomerase | Anticancer | mdpi.com |

Advanced Analytical Techniques for Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(piperidine-3-carbonyl)-1H-indole, both ¹H and ¹³C NMR would be utilized to confirm the connectivity of the indole (B1671886) and piperidine (B6355638) rings through the carbonyl linker.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the indole ring, the piperidine ring, and the N-H protons. The aromatic protons of the indole moiety would typically appear in the downfield region (δ 7.0-8.5 ppm). The protons on the piperidine ring would resonate in the more upfield region, and their chemical shifts and coupling patterns would be crucial for determining the substitution pattern and conformation of the piperidine ring. The N-H proton of the indole would likely appear as a broad singlet at a high chemical shift (δ 8.0-12.0 ppm), while the piperidine N-H would be found further upfield. youtube.com

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon is expected to have a characteristic resonance in the downfield region (δ 190-200 ppm). The carbons of the indole ring would appear in the aromatic region (δ 100-140 ppm), while the piperidine carbons would be in the aliphatic region (δ 20-60 ppm). youtube.com

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(piperidine-3-carbonyl)-1H-indole Analogs Data is representative for similar structures and may not reflect the exact values for the title compound.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole N-H | 8.0 - 12.0 | br s |

| Indole H-2 | 7.5 - 8.5 | s |

| Indole H-4 to H-7 | 7.0 - 7.8 | m |

| Piperidine N-H | 1.5 - 3.0 | br s |

| Piperidine Ring Protons | 1.5 - 3.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(piperidine-3-carbonyl)-1H-indole Analogs Data is representative for similar structures and may not reflect the exact values for the title compound.

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 190 - 200 |

| Indole C-2 | 120 - 130 |

| Indole C-3 | 110 - 120 |

| Indole Aromatic Carbons | 110 - 140 |

| Piperidine Ring Carbons | 20 - 60 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 3-(piperidine-3-carbonyl)-1H-indole, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.

The fragmentation of the molecule under electron ionization (EI) or electrospray ionization (ESI) would yield characteristic fragments. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, a common fragmentation pattern for ketones. libretexts.orgyoutube.com This could result in the loss of the piperidine ring or parts of it, as well as fragmentation of the indole ring. The fragmentation pattern of aliphatic amines often involves alpha-cleavage, which in this case would be the C-C bond adjacent to the nitrogen atom within the piperidine ring. miamioh.edu The analysis of these fragment ions helps to piece together the structure of the parent molecule. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for 3-(piperidine-3-carbonyl)-1H-indole Based on typical fragmentation of ketones and piperidines.

| Fragment | Proposed Structure |

| [M+H]⁺ | Protonated parent molecule |

| [M - piperidine]⁺ | Loss of the piperidine moiety |

| [Indole-CO]⁺ | Indole ring with the carbonyl group |

| [Piperidine]⁺ | The piperidine ring itself |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of 3-(piperidine-3-carbonyl)-1H-indole would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong absorption band for the carbonyl (C=O) stretching vibration would be expected in the region of 1650-1700 cm⁻¹, characteristic of a ketone. researchgate.net The N-H stretching vibration of the indole ring would appear as a sharp or broad band around 3300-3500 cm⁻¹. The piperidine N-H stretch would also be in this region. The aromatic C-H stretching of the indole ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring would show up in the 1450-1600 cm⁻¹ region. researchgate.net

Table 4: Characteristic IR Absorption Bands for 3-(piperidine-3-carbonyl)-1H-indole Analogs Data is representative for similar structures.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Indole N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Carbonyl C=O Stretch | 1650 - 1700 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Chromatographic Methods for Purity and Mixture Analysis (e.g., HPLC-PDA, GC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a widely used method for the analysis of indole derivatives. nih.govnih.gov A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The PDA detector would allow for the monitoring of the elution at multiple wavelengths, which is useful for identifying and quantifying the compound of interest and any impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) could also be a valuable tool, particularly if the compound is sufficiently volatile and thermally stable. GC provides high-resolution separation, and the coupled mass spectrometer allows for the identification of the separated components based on their mass spectra. nih.gov

Table 5: Typical HPLC Conditions for the Analysis of 3-Substituted Indole Analogs

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | PDA at 220 nm and 280 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

For crystalline solids, single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute configuration if the molecule is chiral. ksu.edu.sa If a suitable single crystal of 3-(piperidine-3-carbonyl)-1H-indole can be grown, this technique would provide unambiguous proof of its structure. mdpi.comnih.gov

The resulting crystal structure would reveal detailed information about bond lengths, bond angles, and torsion angles. It would also show the conformation of the piperidine ring and the relative orientation of the indole and piperidine moieties. Furthermore, the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, would be elucidated. scirp.org

Future Research Directions and Emerging Applications of the Indole Piperidine Scaffold

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of indole-piperidine derivatives is paramount for exploring their therapeutic potential. Future research is increasingly focused on developing novel synthetic methodologies that offer greater control over stereochemistry, improve yields, and allow for a broader range of functionalization.

Key areas of development include:

Catalytic Asymmetric Synthesis: Achieving high enantioselectivity in the synthesis of chiral piperidine (B6355638) rings is a significant challenge. Recent advancements in rhodium-catalyzed asymmetric reductive Heck reactions are paving the way for the synthesis of 3-substituted tetrahydropyridines with excellent enantioselectivity. rsc.org This method, which can be followed by a reduction step, provides access to a wide variety of enantioenriched 3-substituted piperidines. rsc.org Further exploration of novel chiral catalysts and reaction conditions will be crucial for the efficient synthesis of specific stereoisomers of 3-(piperidine-3-carbonyl)-1H-indole, which is critical for optimizing interactions with biological targets.

Multi-component Reactions (MCRs): MCRs offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single step. The development of novel MCRs that incorporate both indole (B1671886) and piperidine precursors could significantly streamline the synthesis of derivatives of 3-(piperidine-3-carbonyl)-1H-indole. For instance, the use of a beta-cyclodextrin/DABCO catalytic system in a one-pot sequential reaction has shown promise for the synthesis of 3-substituted indoles. escholarship.org

Flow Chemistry: Continuous flow synthesis is gaining traction as a safe, efficient, and scalable alternative to traditional batch processing. Applying flow chemistry to the synthesis of the indole-piperidine scaffold could enable better control over reaction parameters, reduce reaction times, and facilitate the synthesis of a larger library of compounds for screening.

C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly important tool in organic synthesis as it avoids the need for pre-functionalized starting materials. Developing methods for the selective C-H functionalization of both the indole and piperidine rings would provide a more direct and efficient route to novel analogs of 3-(piperidine-3-carbonyl)-1H-indole.

These advanced synthetic strategies will not only facilitate the synthesis of the core scaffold but also enable the creation of diverse libraries of derivatives with a wide range of substituents, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Integration with Artificial Intelligence and Machine Learning for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the indole-piperidine scaffold is well-suited for these computational approaches. nih.govnih.gov AI and ML can accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds, thereby prioritizing the synthesis of molecules with the highest probability of success. nih.govnih.gov

Future applications of AI and ML in the context of the 3-(piperidine-3-carbonyl)-1H-indole scaffold include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data on indole-piperidine derivatives to predict their biological activity against various targets. nih.gov ML algorithms such as random forests, support vector machines, and deep neural networks can be trained on these datasets to create robust predictive models. nih.govmdpi.com These models can then be used to virtually screen large libraries of novel indole-piperidine analogs, identifying those with the most promising predicted activity.

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design entirely new indole-piperidine derivatives with desired properties. nih.gov By learning the underlying patterns in known active molecules, these models can generate novel chemical structures that are likely to be active against a specific target while also possessing favorable pharmacokinetic properties.

Pharmacokinetic and Toxicity Prediction: A significant challenge in drug development is the high attrition rate of compounds due to poor ADME (absorption, distribution, metabolism, and excretion) properties and toxicity. ML models can be trained to predict these properties for virtual compounds, allowing researchers to filter out molecules with predicted liabilities at an early stage. nih.gov For the indole-piperidine scaffold, this could involve predicting blood-brain barrier permeability, metabolic stability, and potential off-target toxicities. rsc.orgwipo.int

Target Identification and Hypothesis Generation: AI can also be used to analyze large biological datasets to identify new potential targets for the indole-piperidine scaffold. By integrating data from genomics, proteomics, and chemical biology, AI algorithms can uncover novel connections between this scaffold and disease pathways, generating new hypotheses for therapeutic intervention. nih.gov

The successful integration of AI and ML into the drug discovery pipeline for indole-piperidine derivatives will require the generation of high-quality, curated datasets and close collaboration between computational and medicinal chemists.

Exploration of Underexplored Biological Targets

While the indole-piperidine scaffold is known to interact with a range of biological targets, particularly in the central nervous system, there remains significant potential for exploring its activity against less conventional or "underexplored" targets. rsc.orgrsc.org Moving beyond the well-trodden path of established targets could lead to the discovery of first-in-class medicines for a variety of diseases.

Some promising areas for the exploration of new biological targets for 3-(piperidine-3-carbonyl)-1H-indole derivatives include:

Epigenetic Targets: The field of epigenetics has opened up new avenues for therapeutic intervention in cancer and other diseases. Enzymes such as histone deacetylases (HDACs) and sirtuins are key regulators of gene expression and have been identified as important cancer targets. rsc.org The indole scaffold is a key component of several known HDAC inhibitors, suggesting that novel indole-piperidine derivatives could be designed to selectively target specific HDAC isoforms. rsc.org

Protein-Protein Interactions (PPIs): Disrupting pathological protein-protein interactions is a challenging but potentially very rewarding therapeutic strategy. The indole-piperidine scaffold, with its rigid core and multiple points for diversification, could serve as a starting point for the design of small molecules that can modulate these interactions.

RNA Targets: Traditionally, drug discovery has focused on protein targets. However, there is growing interest in developing small molecules that can bind to and modulate the function of RNA. The unique structural features of the indole-piperidine scaffold could be exploited to design molecules that selectively recognize and bind to specific RNA structures, thereby influencing gene expression at the post-transcriptional level.

Orphan Receptors: The human genome contains numerous G protein-coupled receptors (GPCRs) for which the endogenous ligand and physiological function are unknown. These "orphan" receptors represent a vast and largely untapped resource for drug discovery. High-throughput screening of indole-piperidine libraries against panels of orphan receptors could lead to the identification of novel ligands and the elucidation of the biological roles of these receptors.

The exploration of these underexplored targets will require a combination of innovative screening platforms, including phenotypic screening and chemoproteomics, to identify the biological activities of novel indole-piperidine derivatives and to deconvolute their mechanisms of action.

Strategic Design for Enhanced Specificity and Reduced Off-Target Effects

A critical aspect of modern drug design is the development of compounds that are highly selective for their intended target, thereby minimizing off-target effects and improving the therapeutic window. For the indole-piperidine scaffold, several strategic design principles can be employed to enhance specificity.

Key strategies include:

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, structure-based design can be a powerful tool for optimizing ligand binding and selectivity. By understanding the specific interactions between an indole-piperidine derivative and its target, medicinal chemists can make rational modifications to the scaffold to enhance affinity for the desired target while simultaneously disfavoring binding to off-target proteins.

Conformational Constraint: The flexibility of the piperidine ring can be a double-edged sword, allowing for binding to multiple targets. Introducing conformational constraints, such as by incorporating the piperidine into a bicyclic or spirocyclic system, can lock the molecule into a specific conformation that is optimal for binding to the intended target but not to off-targets. smolecule.com

Isosteric Replacements: The replacement of certain functional groups with isosteres can have a profound impact on selectivity. For example, replacing a metabolically liable ester with a more stable amide or incorporating fluorine atoms to modulate electronic properties can alter the binding profile of a molecule and improve its selectivity.

Targeting Allosteric Sites: Rather than competing with the endogenous ligand at the orthosteric binding site, allosteric modulators bind to a distinct site on the target protein, leading to a change in the protein's conformation and activity. Designing indole-piperidine derivatives that target allosteric sites can offer a path to greater selectivity, as these sites are often less conserved across protein families than orthosteric sites.

A combination of these strategies, guided by computational modeling and experimental validation, will be essential for the development of highly specific indole-piperidine-based drug candidates with improved safety profiles.

Application of the Scaffold in Chemical Biology Probes

The indole-piperidine scaffold is not only a valuable starting point for drug discovery but also a promising framework for the development of chemical biology probes. These probes are powerful tools for studying biological systems, enabling the identification of drug targets, the visualization of biological processes, and the elucidation of mechanisms of action.

Emerging applications of the indole-piperidine scaffold in chemical biology include:

Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a small molecule in a complex biological system. An indole-piperidine derivative can be functionalized with a photoreactive group, such as a diazirine or a benzophenone, and a reporter tag, such as biotin (B1667282) or a fluorescent dye. Upon photoactivation, the probe forms a covalent bond with its binding partner, which can then be identified by mass spectrometry. This approach can be used to validate the target of a drug candidate or to discover new, previously unknown targets.

Fluorescent Probes: The indole ring itself possesses intrinsic fluorescent properties that can be modulated by substitution. By carefully designing the substitution pattern on the indole-piperidine scaffold, it is possible to create fluorescent probes whose emission properties change upon binding to a specific target. nih.gov These probes can be used to visualize the localization of the target in cells and tissues and to monitor changes in its concentration or activity in real-time.

Affinity-Based Probes: An indole-piperidine derivative can be immobilized on a solid support, such as a bead, to create an affinity matrix. This matrix can then be used to "pull down" binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry, providing insights into the protein interaction network of the small molecule.

The development of a toolbox of chemical biology probes based on the 3-(piperidine-3-carbonyl)-1H-indole scaffold will be invaluable for advancing our understanding of the biological roles of this important class of molecules and for accelerating the discovery of new medicines.

Chemical Compound Information

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(piperidine-3-carbonyl)-1H-indole?

The synthesis typically involves multi-step strategies, including coupling reactions between piperidine derivatives and indole scaffolds. For example, replacing a 3-(piperidin-4-yl)-1H-indole residue with a 3-(piperidin-3-yl) variant requires precise control of reaction conditions (temperature, solvent polarity, and catalyst selection) to ensure regioselectivity and high yields. Key steps include carbonyl group introduction via acyl chloride intermediates or coupling reagents like EDCI/HOBt . Purification often employs column chromatography or recrystallization, with analytical validation using HPLC and NMR .

Q. How is the structural integrity of 3-(piperidine-3-carbonyl)-1H-indole confirmed post-synthesis?

Structural confirmation relies on advanced analytical techniques: